30-オキソルーペオール

説明

Synthesis Analysis

The synthesis of compounds related to 30-Oxolupeol, such as 28-hydroxy-3-oxolup-20(29)-en-30-al, involves a multi-step process starting from betulinic acid. This synthetic route is characterized by its efficiency, leading to the target molecule through a series of chemical transformations that include oxidation, reduction, and functional group modifications. The overall yield of this synthesis can be significant, indicating a practical approach to obtaining these compounds for further study (Ghosh et al., 2012).

Molecular Structure Analysis

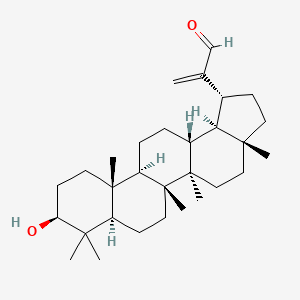

The molecular structure of lupane-type triterpenoids, including 30-Oxolupeol, is characterized by a pentacyclic framework that contributes to their stability and biological activity. Advanced spectroscopic techniques such as IR, 1H NMR, 13C NMR, and MS play a crucial role in determining the structure of these compounds, providing insights into their conformation and electronic properties. These structural analyses are essential for understanding the relationship between the structure of triterpenoids and their biological activities (Ghosh et al., 2012).

科学的研究の応用

抗癌効果

30-オキソルーペオールは、天然のトリテルペノイドとして、潜在的な抗増殖活性を示すことが示されています {svg_1}. 肺癌細胞株(NCI-H2087、HOP-62、NCI-H520、HCC-44、HARA、EPLC-272H、NCI-H3122、COR-L105、Calu-6など)に対して強力な抗増殖活性を示すことがわかっています {svg_2}.

腫瘍増殖の阻害

生体内研究では、30-オキソルーペオールは、ヌードマウスにおける肺癌HCC-44異種移植腫瘍の増殖を効果的に阻害できることが示されています {svg_3}.

チューブリンとの相互作用

ドッキング解析の結果、30-オキソルーペオールは、チューブリンの残基と水素結合を形成することがわかりました {svg_4}. また、in vitroにおいてIC50値が2.76 µMでチューブリンの重合を阻害することもわかりました {svg_5}.

コルヒチン結合部位の標的化

免疫蛍光染色とEBI競合アッセイの結果から、30-オキソルーペオールは、コルヒチン結合部位を標的とすることでチューブリンと相互作用する可能性があることが示唆されています {svg_6}. したがって、30-オキソルーペオールは、肺癌の治療に有効な可能性を秘めた、新規コルヒチン結合部位阻害剤となるかもしれません {svg_7}.

作用機序

Target of Action

It is known that 30-oxolupeol is a natural product of ilex, aquifoliaceae

Mode of Action

It is related to glochidiol, another natural triterpenoid, which has been found to exert its anti-cancer effects by targeting the colchicine binding site of tubulin

Biochemical Pathways

It is known that glochidiol, a related compound, inhibits tubulin polymerization

Result of Action

It is known that glochidiol, a related compound, has potent antiproliferative activity against various lung cancer cell lines

Action Environment

It is known that environmental factors can significantly influence the action of various compounds

生化学分析

Biochemical Properties

30-Oxolupeol plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, 30-Oxolupeol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is crucial as it helps in reducing inflammation by blocking the synthesis of pro-inflammatory prostaglandins. Additionally, 30-Oxolupeol interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, 30-Oxolupeol can suppress the expression of genes involved in inflammation and cancer progression.

Cellular Effects

30-Oxolupeol exerts various effects on different types of cells and cellular processes. In cancer cells, 30-Oxolupeol has been shown to induce apoptosis, a process of programmed cell death, by activating caspases, which are proteases that play essential roles in apoptosis . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and survival . By modulating these pathways, 30-Oxolupeol can inhibit the proliferation of cancer cells and promote their death. Furthermore, 30-Oxolupeol influences gene expression by regulating transcription factors like NF-κB and activator protein 1 (AP-1), leading to changes in the expression of genes involved in inflammation, cell cycle regulation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 30-Oxolupeol involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of COX-2, which reduces the production of pro-inflammatory mediators . Additionally, 30-Oxolupeol binds to the colchicine binding site of tubulin, a protein that forms microtubules, thereby inhibiting tubulin polymerization . This action disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Moreover, 30-Oxolupeol can modulate the activity of transcription factors like NF-κB and AP-1, resulting in altered gene expression and suppression of inflammatory and cancer-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 30-Oxolupeol have been observed to change over time. Studies have shown that 30-Oxolupeol is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, 30-Oxolupeol may undergo degradation, leading to a decrease in its biological activity. Long-term studies have indicated that prolonged exposure to 30-Oxolupeol can result in sustained anti-inflammatory and anti-cancer effects, although the extent of these effects may diminish with time due to compound degradation .

Dosage Effects in Animal Models

The effects of 30-Oxolupeol vary with different dosages in animal models. At low doses, 30-Oxolupeol has been shown to exhibit significant anti-inflammatory and anti-cancer activities without causing adverse effects . At higher doses, 30-Oxolupeol may induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes the therapeutic benefits of 30-Oxolupeol while minimizing its toxic effects.

Metabolic Pathways

30-Oxolupeol is involved in several metabolic pathways, including those related to its synthesis and degradation. In the body, 30-Oxolupeol is metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conversion into various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion from the body . The metabolic pathways of 30-Oxolupeol play a crucial role in determining its bioavailability, efficacy, and safety.

Transport and Distribution

The transport and distribution of 30-Oxolupeol within cells and tissues are mediated by specific transporters and binding proteins. For example, 30-Oxolupeol can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cells, 30-Oxolupeol can bind to intracellular proteins, such as heat shock proteins, which help in its stabilization and distribution to various cellular compartments . The distribution of 30-Oxolupeol within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 30-Oxolupeol is critical for its activity and function. Studies have shown that 30-Oxolupeol can localize to specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, 30-Oxolupeol can interact with transcription factors and modulate gene expression . In the mitochondria, 30-Oxolupeol can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential . The subcellular localization of 30-Oxolupeol is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h18,20-25,32H,1,8-17H2,2-7H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHMCEZDZZBPAQ-QGTGJCAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)C=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。